molecular formula C21H18FN3O3 B11278053 5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11278053
M. Wt: 379.4 g/mol
InChI Key: GJRNRBZUZXIMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[2,3-d]pyrimidine core with various substituents, making it a versatile scaffold for drug discovery and development.

Preparation Methods

The synthesis of 5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a combinatorial synthesis approach. One-pot condensation reactions involving 2-amino furans or pyrroles are commonly used. The reaction conditions typically involve mild temperatures and the use of suitable solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its anticancer activity .

Comparison with Similar Compounds

Similar compounds to 5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione include other furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent anticancer activity . The unique combination of substituents in this compound contributes to its distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

5-(2-fluorophenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18FN3O3/c1-12-8-4-7-11-15(12)23-18-16(13-9-5-6-10-14(13)22)17-19(26)24(2)21(27)25(3)20(17)28-18/h4-11,23H,1-3H3

InChI Key

GJRNRBZUZXIMII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4F

Origin of Product

United States

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